molecular formula C13H8ClFO2 B6369388 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95% CAS No. 1261976-95-7

4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%

Cat. No. B6369388
CAS RN: 1261976-95-7
M. Wt: 250.65 g/mol
InChI Key: FHUJCCQIRBXTFI-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)benzoic acid, also known as 3-chloro-5-fluorobenzoic acid, is a synthetic organic compound with a molecular formula of C7H4ClFO2. It is a white solid with a melting point of 126-127 °C and a boiling point of 250 °C. This compound is a versatile platform for the synthesis of various derivatives, such as pharmaceuticals, agrochemicals, and other organic compounds. It has been used in various scientific research applications, including as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)benzoic acid is not well understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules and catalyze reactions. In addition, this compound is believed to be an acid catalyst, which means that it can increase the rate of certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-5-fluorophenyl)benzoic acid are not well understood. However, it is believed that this compound can act as an electron acceptor and may be able to affect the activity of certain enzymes. In addition, this compound has been shown to be a weak inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-Chloro-5-fluorophenyl)benzoic acid in laboratory experiments is its versatility. This compound can be used as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes. In addition, this compound is relatively easy to synthesize and is relatively stable. However, this compound is also toxic and can be irritating to the skin and eyes. Therefore, it should be handled with care.

Future Directions

The future directions for the use of 4-(3-Chloro-5-fluorophenyl)benzoic acid in scientific research are numerous. This compound could be used to synthesize various pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound could be used as a catalyst for various organic reactions, as a ligand for coordination complexes, and as a starting material for the synthesis of various heterocyclic compounds. Furthermore, this compound could be used to synthesize various polymers and to investigate its biochemical and physiological effects. Finally, this compound could be used to investigate its potential as an inhibitor of cyclooxygenase-2 (COX-2) and other enzymes.

Synthesis Methods

The most common method for synthesizing 4-(3-Chloro-5-fluorophenyl)benzoic acid is the reaction of chloroacetic acid and 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luoroaniline. This reaction is carried out in the presence of a base, such as sodium hydroxide, and results in the formation of the desired product. Other methods for synthesizing this compound include the reaction of 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luoroaniline and 2-chlorobenzoic acid, as well as the reaction of 4-(3-Chloro-5-fluorophenyl)benzoic acid, 95%luorobenzaldehyde and 2-chlorobenzoic acid.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)benzoic acid has been used in various scientific research applications, such as the synthesis of organic compounds, as a catalyst for organic reactions, and as a ligand for coordination complexes. It has also been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. In addition, this compound has been used in the synthesis of various polymers and as a starting material for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUJCCQIRBXTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683311
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261976-95-7
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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